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Compound of Interest

Compound Name:
5-methyl-1H-pyrazole-3-

carboxamide

Cat. No.: B1316015 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 5-methyl-1H-pyrazole-3-
carboxamide

Executive Summary
This technical guide provides a comprehensive analysis of 5-methyl-1H-pyrazole-3-
carboxamide, a heterocyclic compound of significant interest to researchers in medicinal

chemistry and drug development. The pyrazole nucleus is a well-established "privileged

scaffold" in pharmacology, appearing in numerous approved drugs.[1] This document

delineates the core physicochemical properties of the title compound, presents a validated

synthetic protocol, details methods for its analytical characterization, and explores its chemical

reactivity. Furthermore, it contextualizes the compound's relevance by discussing the broader

biological activities of the pyrazole-carboxamide class, thereby offering field-proven insights for

its application in research and discovery pipelines.

Introduction: The Pyrazole Scaffold in Modern Drug
Discovery
The pyrazole ring system is a cornerstone of heterocyclic chemistry and a highly valued

pharmacophore in drug discovery.[2] Its unique electronic properties, metabolic stability, and

ability to act as a versatile scaffold for diverse functionalization have led to its incorporation into

a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a vast spectrum
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of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase

inhibitory effects.[2][3][4] The carboxamide moiety, when attached to the pyrazole core, further

enhances the molecule's ability to form crucial hydrogen bond interactions with biological

targets, a key feature in designing potent and selective drugs.[4] This guide focuses specifically

on the 5-methyl substituted 3-carboxamide derivative, providing the foundational chemical

knowledge required for its synthesis, characterization, and strategic deployment in research

programs.

Core Molecular Data and Physicochemical
Properties
5-methyl-1H-pyrazole-3-carboxamide is a stable, solid organic compound at ambient

conditions. The presence of the methyl group at the 5-position and the carboxamide at the 3-

position defines its specific reactivity and potential for biological interaction. Its fundamental

properties are summarized below.

Property Value Source

IUPAC Name
5-methyl-1H-pyrazole-3-

carboxamide
-

CAS Number 4027-55-8 [5]

Molecular Formula C₅H₇N₃O -

Molecular Weight 125.13 g/mol [6]

Predicted Boiling Point 373.6 ± 30.0 °C [7]

Predicted pKa 12.90 ± 0.10 [7]

Predicted Density 1.142 ± 0.06 g/cm³ [7]

Synthesis and Characterization
The synthesis of pyrazole-carboxamides is a well-established process in organic chemistry,

typically proceeding through a key pyrazole ester intermediate. The following protocol

describes a reliable, two-step method for laboratory-scale preparation, emphasizing the causal

logic behind each procedural choice.
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Synthetic Workflow
The overall synthetic strategy involves two primary transformations:

Cyclocondensation: Formation of the pyrazole ring by reacting a β-dicarbonyl compound with

a hydrazine source.

Amidation: Conversion of the resulting carboxylate ester into the target primary carboxamide.
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Step 1: Cyclocondensation

Step 2: Amidation

Validation
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Ethyl 5-methyl-1H-pyrazole-3-carboxylate
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(Aqueous Ammonia, Heat)
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Characterization
(NMR, MS, FTIR)
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Caption: Synthetic workflow for 5-methyl-1H-pyrazole-3-carboxamide.
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Experimental Protocol: Synthesis
Part A: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate)[8]

Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate in absolute ethanol, add

hydrazine hydrate dropwise at 0°C. The use of a low temperature is critical to control the

initial exothermic reaction.

Cyclization: Allow the reaction mixture to warm to room temperature and subsequently reflux

for 4-6 hours. Refluxing provides the necessary thermal energy to drive the cyclization and

dehydration steps, leading to the formation of the stable aromatic pyrazole ring.

Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC).

This ensures the complete consumption of the starting materials before proceeding,

preventing contamination of the intermediate.

Workup and Isolation: Upon completion, cool the mixture and remove the solvent under

reduced pressure. The resulting crude product can be purified by column chromatography or

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester

intermediate.

Part B: Amidation to 5-methyl-1H-pyrazole-3-carboxamide

Reaction: The purified ethyl 5-methyl-1H-pyrazole-3-carboxylate is suspended in a

concentrated aqueous or methanolic solution of ammonia.

Conversion: The mixture is heated in a sealed vessel. The elevated temperature and

pressure facilitate the nucleophilic attack of ammonia on the ester carbonyl, leading to the

displacement of the ethoxy group and formation of the primary amide.

Isolation and Purification: After cooling, the product typically precipitates from the solution.

The solid is collected by filtration, washed with cold water to remove residual ammonia and

salts, and dried. For ultimate purity, recrystallization from a solvent such as isopropyl alcohol

is recommended.[2]

Analytical Characterization
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Confirmation of the final product's identity and purity is achieved through a combination of

standard spectroscopic techniques.

Click to download full resolution via product page

Caption: 2D Structure of 5-methyl-1H-pyrazole-3-carboxamide.

Technique Expected Observations Rationale

¹H NMR

δ ~2.3 ppm (s, 3H, -CH₃); δ

~6.5 ppm (s, 1H, Pyrazole C4-

H); δ ~7.0-7.5 ppm (br s, 2H, -

CONH₂); δ ~12.0-13.0 ppm (br

s, 1H, Pyrazole N1-H)

The chemical shifts are

characteristic of the specific

proton environments. The

methyl group is in the aliphatic

region, the pyrazole proton is

in the aromatic region, and the

amide/NH protons are typically

broad and downfield.

¹³C NMR

δ ~10-15 ppm (-CH₃); δ ~105

ppm (Pyrazole C4); δ ~140-

150 ppm (Pyrazole C3 & C5);

δ ~160-165 ppm (-C=O)

Predicts the carbon skeleton.

The carbonyl carbon is

significantly deshielded and

appears far downfield.

FTIR (cm⁻¹)

~3400 & ~3200 (N-H stretch,

amide); ~3100 (N-H stretch,

pyrazole); ~1670 (C=O stretch,

amide I); ~1620 (N-H bend,

amide II); ~1550 (C=N stretch,

pyrazole ring)

Infrared spectroscopy confirms

the presence of key functional

groups by identifying their

characteristic vibrational

frequencies.[9][10]

Mass Spec.
Expected M/Z for [M+H]⁺:

126.0665

High-resolution mass

spectrometry provides an

exact mass, confirming the

elemental composition

C₅H₈N₃O⁺.
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Chemical Reactivity and Stability
The reactivity of 5-methyl-1H-pyrazole-3-carboxamide is governed by its constituent

functional groups: the pyrazole ring and the carboxamide side chain.

N-H Tautomerism and Acidity: The proton on the pyrazole nitrogen (N1) is acidic and can be

removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile. This

allows for facile N-alkylation or N-acylation reactions to generate a library of derivatives.[2]

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution,

primarily at the C4 position, although the ring is generally considered electron-deficient

compared to pyrrole.

Carboxamide Group Reactivity: The amide functional group is relatively stable but can be

hydrolyzed to the corresponding carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid)

under harsh acidic or basic conditions with prolonged heating.[11] It can also be dehydrated

to a nitrile under specific conditions.

Applications in Research and Drug Development
The 5-methyl-1H-pyrazole-3-carboxamide scaffold is a validated starting point for the

development of biologically active molecules. Its utility stems from its structural and electronic

properties which allow it to engage with a variety of biological targets.

Enzyme Inhibition: The pyrazole-carboxamide framework is prevalent in many kinase

inhibitors, where the N-H and C=O groups form critical hydrogen bonds within the ATP-

binding pocket of the enzyme.[4][12] This motif is also found in inhibitors of other enzymes,

such as carbonic anhydrase.[4]

Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their

antiproliferative effects against various cancer cell lines.[3][13] Some have been shown to

exert their effects through mechanisms such as DNA binding and cleavage, highlighting the

scaffold's ability to serve as a platform for DNA-interactive agents.[3]

Antimicrobial and Anthelmintic Activity: The structural motif has been successfully employed

in the development of novel agents against drug-resistant bacteria and parasitic nematodes.
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[2][14] Optimization of the substituents on the pyrazole ring and the carboxamide nitrogen

has led to compounds with potent and selective activity.[14]

Conclusion
5-methyl-1H-pyrazole-3-carboxamide is a chemically robust and synthetically accessible

molecule that serves as a high-value building block for medicinal chemistry and chemical

biology. Its well-defined physicochemical properties, predictable reactivity, and the established

biological relevance of the pyrazole-carboxamide scaffold make it an important compound for

researchers. This guide provides the core technical knowledge necessary to synthesize,

validate, and strategically utilize this compound in the pursuit of novel therapeutic agents and

chemical probes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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